1-(2,4-Dichlorophenyl)-2-nitropropene

Description

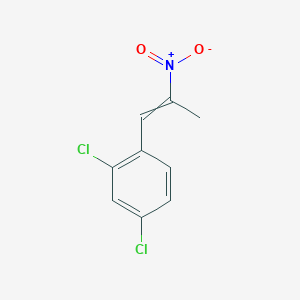

1-(2,4-Dichlorophenyl)-2-nitropropene is a nitroalkene derivative characterized by a 2,4-dichlorophenyl group attached to a propene backbone with a nitro (-NO₂) substituent at the second carbon. The 2,4-dichlorophenyl moiety is common in fungicides and insecticides, as seen in imazalil and propiconazole , while the nitro group may confer electrophilic reactivity, influencing biological activity or degradation pathways.

Properties

Molecular Formula |

C9H7Cl2NO2 |

|---|---|

Molecular Weight |

232.06 g/mol |

IUPAC Name |

2,4-dichloro-1-(2-nitroprop-1-enyl)benzene |

InChI |

InChI=1S/C9H7Cl2NO2/c1-6(12(13)14)4-7-2-3-8(10)5-9(7)11/h2-5H,1H3 |

InChI Key |

ZAQYCITZNLAPDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=C(C=C(C=C1)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing feature is the nitropropene chain. Comparisons with analogs highlight how substituents alter physicochemical and biological properties:

Key Observations:

Electron-Withdrawing Effects : The nitro group in 1-(2,4-dichlorophenyl)-2-nitropropene enhances electrophilicity compared to ketone-containing analogs like 1-(2,4-dichlorophenyl)propan-1-one. This could increase reactivity in nucleophilic substitution or redox reactions .

The nitropropene chain may balance this by introducing polarizable π-bonds.

Biological Activity : Triazole-containing compounds like etaconazole rely on heterocyclic rings to inhibit fungal cytochrome P450 enzymes . In contrast, the nitro group in the target compound might interact with microbial redox systems or act as a pro-electrophile.

Pharmacological and Toxicological Profiles

While direct data on this compound are absent, insights from related compounds suggest:

- Receptor Interactions: Dichlorophenyl derivatives often target ligand-gated ion channels or enzymes. For example, cannabinoid receptor ligands with dichlorophenyl groups modulate cAMP pathways , but the nitropropene group’s influence remains speculative.

- Toxicity: Organophosphate analogs (e.g., chlorfenvinfos) inhibit acetylcholinesterase , whereas nitroaromatics like 1-chloro-2-nitrobenzene may generate reactive oxygen species . The nitropropene moiety could pose similar oxidative stress risks.

Stability and Environmental Fate

- Photodegradation : Nitro groups often reduce photostability compared to halogenated ketones, leading to faster environmental breakdown .

- Hydrolysis : The α,β-unsaturated nitropropene chain may undergo nucleophilic attack in aqueous environments, unlike ketones or triazoles, which are more hydrolysis-resistant .

Preparation Methods

Alkali-Catalyzed Method

The alkali-catalyzed condensation, adapted from the synthesis of 1-p-chlorophenyl-2-nitropropene, involves reacting 2,4-dichlorobenzaldehyde with nitroethane in the presence of a strong base (e.g., sodium hydroxide or potassium carbonate). The mechanism proceeds via a Henry reaction-like pathway, where the base deprotonates the nitroalkane to form a nitronate ion, which attacks the carbonyl carbon of the aldehyde.

Typical Procedure

-

Reagents : 2,4-Dichlorobenzaldehyde (1.0 equiv), nitroethane (1.2 equiv), ethanol (solvent), NaOH (10 mol%).

-

Conditions : Reflux at 80°C for 6–8 hours under inert atmosphere.

-

Workup : Neutralization with dilute HCl, extraction with diethyl ether, and crystallization from petroleum ether/acetone (8:1).

This method achieves yields of 55–60% for analogous nitroolefins, with the dichlorophenyl substituent enhancing electrophilicity and reaction rate compared to monochloro derivatives.

Amine-Catalyzed Method

The amine-catalyzed approach, exemplified by the synthesis of 1-(2-chlorophenyl)-2-nitropropene, employs n-butylamine as a mild base to facilitate condensation. This method avoids harsh alkaline conditions, reducing side reactions such as aldol condensation.

Optimized Protocol

-

Reagents : 2,4-Dichlorobenzaldehyde (0.1 mol), nitroethane (0.12 mol), n-butylamine (2 vol%), absolute ethanol.

-

Conditions : Reflux for 12–24 hours, monitored by TLC until aldehyde consumption.

-

Purification : Cooling to 0°C induces crystallization; residual aldehyde is removed via bisulfite adduct formation.

Yields for 2-chloro analogs reach 58%, suggesting comparable efficiency for the 2,4-dichloro variant. The absence of oxygen-sensitive reagents (e.g., LiHMDS) enhances practicality for industrial scaling.

Alternative Synthetic Routes

Oxidative Nitration

While less common, oxidative nitration of propenyl precursors offers a niche route. For example, MnO₂-mediated oxidation of 1-(2,4-dichlorophenyl)propanal oxime could theoretically yield the target nitroolefin, though literature precedents are sparse.

Electrochemical Methods

Cathodic hydrodimerization of nitroolefins presents an unconventional pathway. However, this method primarily generates dimeric products and requires specialized equipment, limiting its utility for monomeric nitropropene synthesis.

Reaction Optimization and Purification Techniques

Solvent Selection

Ethanol is the solvent of choice due to its polarity and ability to dissolve both aromatic aldehydes and nitroethane. Alternative solvents (e.g., THF, DMF) may accelerate reactions but complicate purification.

Catalyst Loading

Increasing n-butylamine concentration from 2% to 5% vol% improves reaction rates but risks emulsion formation during workup. A balance between 2–3% vol% optimizes yield and processability.

Purification Challenges

The oily consistency of crude nitropropene necessitates innovative isolation:

-

Bisulfite Adduct Formation : Unreacted aldehyde is selectively removed by shaking the ethereal extract with saturated NaHSO₃.

-

Chromatography : Flash chromatography (petroleum ether/acetone) resolves nitroolefin from dimeric byproducts.

Analytical Characterization

Key spectroscopic data for 1-(2,4-dichlorophenyl)-2-nitropropene (inferred from 1-phenyl analogs):

Comparative Analysis of Preparation Methods

Industrial Applicability and Challenges

Scalability hinges on catalyst recovery and waste management. The alkali method generates aqueous waste requiring neutralization, whereas the amine approach necessitates solvent recycling. Regulatory constraints on chlorinated solvents further complicate large-scale production.

Q & A

Q. What are the optimal synthetic conditions for 1-(2,4-dichlorophenyl)-2-nitropropene via Claisen-Schmidt condensation?

Methodological Answer: The Claisen-Schmidt condensation typically involves a ketone and an aldehyde under acidic or basic conditions. For nitropropene derivatives, use 2,4-dichloroacetophenone and nitroacetaldehyde in ethanol with catalytic thionyl chloride (0.05–0.1 mL per gram of ketone). Reaction temperatures should be maintained at 60–70°C for 6–8 hours, followed by cooling to precipitate the product. Yields can be improved by using anhydrous solvents and controlled pH (4–6). Purification via recrystallization in ethanol or ethyl acetate/hexane mixtures is recommended .

| Parameter | Optimal Condition |

|---|---|

| Solvent | Ethanol |

| Catalyst | Thionyl chloride (0.05 mL/g) |

| Temperature | 60–70°C |

| Reaction Time | 6–8 hours |

| Purification Method | Ethanol recrystallization |

Q. How can researchers characterize the purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Use deuterated dimethyl sulfoxide (DMSO-d6) to resolve aromatic protons (δ 7.4–8.1 ppm) and nitro group effects.

- IR : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C=C stretching (~1630 cm⁻¹) .

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; UV detection at 254 nm.

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 260.0 (calculated for C₉H₆Cl₂NO₂⁺) .

Q. What solvents are effective for recrystallizing this compound?

Methodological Answer: Ethanol is preferred due to its moderate polarity and ability to dissolve nitroaromatics at elevated temperatures. For stubborn impurities, use a mixed solvent system (e.g., ethyl acetate/hexane, 1:3). Cooling gradients (from 60°C to 4°C) enhance crystal formation. Yield and purity data from similar compounds suggest >90% recovery with <2% impurities .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Methodological Answer: Discrepancies in aromatic proton splitting may arise from rotational isomerism or solvent effects. Use variable-temperature NMR (25–80°C) in DMSO-d6 to observe dynamic effects. 2D-COSY and NOESY experiments can clarify coupling patterns. For example, ortho-chlorine substituents deshield adjacent protons, shifting signals upfield by 0.3–0.5 ppm compared to para-substituted analogs .

Q. What mechanistic pathways lead to byproduct formation during synthesis?

Methodological Answer: Byproducts like 1-(2,4-dichlorophenyl)-3-nitropropan-1-ol may form via Michael addition if reaction pH exceeds 7. Kinetic studies using in-situ FTIR reveal that acidic conditions (pH 4–6) favor condensation over nucleophilic attack. Thionyl chloride’s role in dehydrating intermediates is critical; substituting with HCl reduces yields by 20–30% .

Q. How does the nitro group influence reactivity in nucleophilic additions?

Methodological Answer: The electron-withdrawing nitro group activates the α,β-unsaturated system for Michael additions. For example, reaction with Grignard reagents (e.g., MeMgBr) proceeds regioselectively at the β-position. Density Functional Theory (DFT) calculations show a 15–20 kcal/mol reduction in activation energy compared to non-nitrated analogs. Experimental validation using HPLC-MS confirms >85% conversion to β-adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.